2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications. The molecule features:
- A 1-(4-chlorophenyl) group at the pyrazolo[3,4-d]pyrimidine core.
- A thioacetamide linker at position 4, connecting the core to an N-(2,4-dimethoxyphenyl) substituent.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHOTPQXULJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H19ClN4O2S
- Molecular Weight: 378.89 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thio group suggests potential covalent interactions with nucleophilic residues in proteins, while the pyrazolo[3,4-d]pyrimidine core may modulate enzyme activity or receptor binding.
Potential Targets:
- Enzymes: The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptors: It might interact with specific receptors that mediate cellular responses in various biological systems.
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing tumor growth through modulation of signaling pathways such as NF-kB and MAPK .
Anti-inflammatory Effects
Research indicates that compounds within this class can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. For example, derivatives have been shown to attenuate nitric oxide production and inhibit the activation of microglial cells in neuroinflammation models . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Case Studies and Research Findings
Pharmacological Applications
The diverse biological activities exhibited by this compound suggest several pharmacological applications:
- Cancer Therapy: As an anticancer agent targeting specific pathways.
- Neuroprotection: Potential use in neurodegenerative conditions due to anti-inflammatory properties.
- Enzyme Inhibition: Useful in treating conditions related to acetylcholinesterase and urease inhibition.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Functional Insights
Substituent Effects on Activity
- Aromatic Substituents :
- The 4-chlorophenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl () but may reduce metabolic stability due to halogenated aryl groups .
- 2,4-Dimethoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (Epirimil): Positional isomerism impacts electronic distribution and binding pocket interactions, as seen in Epirimil’s anticonvulsant efficacy .
Linker Modifications
- Thioacetamide vs. Oxoacetamide : The thioether linkage in the target compound may improve resistance to enzymatic cleavage compared to oxygen-containing analogs (e.g., ’s CK1 inhibitor) .
Core Variations
- Pyrazolo[3,4-d]pyrimidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
